molecular formula C10H7ClO2S B2716945 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 66490-31-1

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

Cat. No. B2716945
CAS RN: 66490-31-1
M. Wt: 226.67
InChI Key: GSUMXDXBXSOHIZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a carboxylic acid group and a chlorine atom .


Chemical Reactions Analysis

Thiophene derivatives, including 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in condensation reactions to form aminothiophene derivatives .


Physical And Chemical Properties Analysis

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has a molecular weight of 226.68 . Its melting point is reported to be between 271-275 °C .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

Thiophene derivatives have been found to have anti-inflammatory properties . This makes “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” a potential candidate for the development of new anti-inflammatory drugs .

Anti-Cancer Properties

Thiophene derivatives have also been found to have anti-cancer properties . This suggests that “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” could potentially be used in the development of new anti-cancer drugs .

Anti-Microbial Properties

Thiophene derivatives have been found to have anti-microbial properties . This suggests that “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” could potentially be used in the development of new anti-microbial drugs .

Organic Synthesis

“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is used as an important raw material and intermediate in the production of pharmaceuticals .

Agrochemicals

“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is used as an important raw material and intermediate in the production of agrochemicals .

Dyestuffs

“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is used as an important raw material and intermediate in the production of dyestuffs .

Future Directions

Thiophene-based analogs, including 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis of thiophene derivatives and their potential applications in medicinal chemistry.

properties

IUPAC Name

4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMXDXBXSOHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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